molecular formula C13H9NO2S B14534143 2-Methyl-5-nitronaphtho[1,2-B]thiophene CAS No. 62615-42-3

2-Methyl-5-nitronaphtho[1,2-B]thiophene

Cat. No.: B14534143
CAS No.: 62615-42-3
M. Wt: 243.28 g/mol
InChI Key: RBGYRLKNDMCPSY-UHFFFAOYSA-N
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Description

2-Methyl-5-nitronaphtho[1,2-B]thiophene is a fused polycyclic heteroaromatic compound of significant interest in advanced chemical research and development. This structure combines a naphthalene system with a thiophene ring, functionalized with methyl and nitro groups, making it a valuable scaffold for constructing complex molecules . The primary research value of this compound lies in its role as a versatile building block in medicinal chemistry and materials science. The nitro group is a key handle for further synthetic manipulation, allowing for reduction to amines or conversion into other functional groups, facilitating the creation of combinatorial libraries for biological screening . Thiophene-based structures are prevalent in pharmaceuticals, showing a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and antitumor activities . Furthermore, the extended conjugated system of the naphthothiophene core is advantageous in material science. Similar thiophene derivatives are extensively used in the fabrication of organic semiconductors, light-emitting diodes (OLEDs), and conductive polymers . The specific substitution pattern on this molecule is designed to fine-tune its electronic properties, such as the band gap and HOMO-LUMO levels, for optoelectronic applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62615-42-3

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

2-methyl-5-nitrobenzo[g][1]benzothiole

InChI

InChI=1S/C13H9NO2S/c1-8-6-9-7-12(14(15)16)10-4-2-3-5-11(10)13(9)17-8/h2-7H,1H3

InChI Key

RBGYRLKNDMCPSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C3=CC=CC=C3C(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 5 Nitronaphtho 1,2 B Thiophene

Direct Functionalization Approaches to the Naphthothiophene Core

Direct functionalization, particularly through electrophilic aromatic substitution, represents the most straightforward conceptual approach to synthesizing the target compound from a 2-methylnaphtho[1,2-b]thiophene precursor.

The introduction of a nitro group onto the aromatic framework is typically achieved via electrophilic nitration. This reaction involves the attack of the electron-rich naphthothiophene ring system by a potent electrophile, the nitronium ion (NO₂⁺). nih.govmasterorganicchemistry.com The nitronium ion is commonly generated in situ from a mixture of concentrated nitric acid and a strong acid catalyst, most often sulfuric acid. masterorganicchemistry.comlibretexts.org

The reactivity of the benzene (B151609) ring is influenced by the electron density around it. libretexts.org The fused thiophene (B33073) ring and the methyl group in the precursor are expected to activate the system towards electrophilic attack compared to unsubstituted benzene.

The primary challenge in the direct nitration of 2-methylnaphtho[1,2-b]thiophene is controlling the position of the incoming nitro group. The regiochemical outcome is dictated by the electronic and steric effects of the substituents and the inherent reactivity of the fused ring system.

Electronic Effects : The methyl group at the 2-position is an activating, ortho-para directing group. libretexts.org The sulfur atom in the thiophene ring also activates the system, particularly at the positions alpha to it (the 2-position, which is already substituted). The electronic properties of the fused polycyclic aromatic system itself also play a crucial role, with certain positions being inherently more electron-rich.

Arenium Ion Stability : The regioselectivity can be predicted by examining the stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. libretexts.org The most stable intermediate, which benefits from resonance delocalization of the positive charge involving the sulfur atom and the methyl group, will correspond to the major product. libretexts.org For fused thia-polycyclic aromatic hydrocarbons (thia-PAHs), nitration regioselectivity has been shown to correspond closely to the site of protonation. nih.gov

Considering these factors, several positional isomers could potentially form. The 5-position is electronically activated by the fused aromatic system and is para to the thiophene sulfur's influence through the benzene ring, making it a likely candidate for nitration. Other possible sites include positions on the naphthalene (B1677914) ring system that are ortho or para to the activating methyl and thiophene groups.

Table 1: Potential Positional Isomers from Nitration

Isomer NamePosition of NO₂Rationale for Formation
2-Methyl-5-nitronaphtho[1,2-b]thiophene 5Electronically activated position on the terminal benzene ring, analogous to para-substitution.
2-Methyl-4-nitronaphtho[1,2-b]thiophene4An alternative position on the terminal benzene ring, analogous to ortho-substitution.
2-Methyl-8-nitronaphtho[1,2-b]thiophene8Position on the other benzene ring, influenced by the overall electronic distribution of the fused system.
2-Methyl-9-nitronaphtho[1,2-b]thiophene9Another position on the other benzene ring, potentially less favored due to steric hindrance.

The formation of the 5-nitro isomer is often favored in related systems due to a combination of electronic activation and steric accessibility.

Optimizing the reaction conditions is crucial for maximizing the yield of the desired 5-nitro isomer and minimizing the formation of byproducts, including other positional isomers and di-nitro products. Key parameters to control include the choice of nitrating agent, solvent, reaction temperature, and reaction time.

Nitrating Agent : A classic and effective nitrating mixture is concentrated nitric acid in concentrated sulfuric acid. libretexts.org For more sensitive substrates, milder conditions, such as using nitric acid in acetic anhydride (B1165640), can be employed to prevent oxidation or over-nitration. orgsyn.org

Temperature Control : Electrophilic nitrations are highly exothermic. Maintaining a specific temperature is critical. For activated systems like methyl-substituted aromatics, lower temperatures (e.g., 0-30°C) are often used to enhance selectivity and prevent the formation of multiple nitration products. libretexts.org

Solvent : The choice of solvent can influence regioselectivity. nih.gov While mixed acid reactions often use sulfuric acid as the solvent, other systems may employ inert solvents like dichloromethane (B109758) or polar solvents such as acetic acid.

Table 2: Hypothetical Conditions for Optimized Nitration

ParameterConditionPurpose
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Powerful agent for generating NO₂⁺. masterorganicchemistry.com
Temperature 0 - 10 °CTo control the reaction rate and improve selectivity for mono-nitration.
Solvent Sulfuric AcidActs as both catalyst and solvent.
Reaction Time 30 - 60 minTo allow for complete conversion while minimizing side reactions.

Insights into the nitration of 2-methylnaphtho[1,2-b]thiophene can be gained by examining similar reactions with related heterocyclic systems.

Thiophene Systems : Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution. Its nitration with nitric acid in acetic anhydride primarily yields 2-nitrothiophene. orgsyn.org The reaction must be carefully controlled to avoid oxidation. Modern methods using bench-stable reagents like N-nitrosaccharin in solvents such as hexafluoroisopropanol (HFIP) have also proven effective for nitrating substituted thiophenes in good yields. nih.gov

Naphthofuran Systems : Naphthofurans, being the oxygen analogs of naphthothiophenes, also undergo electrophilic nitration. The regioselectivity is similarly governed by the stability of the intermediate carbocation.

Indole (B1671886) Systems : Studies on the nitration of N-protected tryptophan, which contains an indole ring (a benzopyrrole), have shown that the choice of solvent is critical for regioselectivity. Nitration in acetic anhydride favors substitution on the electron-rich pyrrole (B145914) ring, while nitration in trifluoroacetic acid directs the nitro group to the benzene ring. nih.gov This highlights the potential for solvent engineering to control the site of nitration in complex heterocyclic systems.

Table 3: Comparison of Nitration in Analogous Heterocycles

SystemTypical ReagentsMajor Product(s)Key Considerations
Thiophene HNO₃ / Acetic Anhydride2-NitrothiopheneTemperature control is crucial to prevent oxidation. orgsyn.org
Substituted Thiophenes N-Nitrosaccharin / HFIPVaries by substituentModern, milder nitration method with good yields. nih.gov
Indole Derivatives HNO₃ / Acetic Anhydride vs. TFAPyrrole-ring vs. Benzene-ring nitrationSolvent choice can dramatically alter regioselectivity. nih.gov

Electrophilic Nitration of 2-Methylnaphtho[1,2-B]thiophene Precursors

De Novo Synthesis of the Naphthothiophene Framework Bearing Nitro and Methyl Substituents

An alternative to direct functionalization is a de novo synthesis, where the fused ring system is constructed from simpler precursors that already contain the necessary nitro and methyl groups. This approach can offer superior control over regiochemistry, avoiding the formation of isomeric mixtures.

Building the complex naphtho[1,2-b]thiophene (B13749340) skeleton often involves multi-step sequences that form the thiophene ring onto a pre-existing naphthalene core, or vice versa. Annulation, the formation of a new ring onto an existing one, is a key strategy. For instance, a substituted nitronaphthalene could be elaborated to build the fused, methyl-substituted thiophene ring. While specific literature for the de novo synthesis of this compound is scarce, general methods for constructing benzo[b]thiophenes and related fused systems can be adapted. One such powerful method involves the reaction of a 2-halobenzaldehyde with a sulfur source and an appropriate ketone or bromide derivative in a one-pot process to build the thiophene ring.

A hypothetical annulation approach might involve:

Synthesis of a suitable 1-bromo-2-methyl-4-nitronaphthalene.

Reaction with a thioglycolate ester followed by cyclization and aromatization to form the thiophene ring, yielding the target molecule.

This strategy, while potentially longer, provides unambiguous placement of the nitro and methyl groups on the final naphthothiophene framework.

Incorporation of Sulfur and Nitrogen Heteroatoms in Polycyclic Scaffolds

The construction of the naphtho[1,2-b]thiophene skeleton is a foundational step in the synthesis of its derivatives. This process involves the formation of a thiophene ring fused to a naphthalene moiety. A common strategy for incorporating the sulfur heteroatom is through the cyclization of suitably functionalized naphthalene precursors. For instance, naphtho[1,2-b]thiophene can be prepared via a multi-stage process starting from 3,4-dihydronaphthalen-1(2H)-one. researchgate.net This highlights a classic approach where the polycyclic aromatic framework is first established, followed by the introduction of the heteroatom to form the desired heterocyclic system.

The introduction of the nitrogen heteroatom, in the form of a nitro group, is typically achieved through electrophilic aromatic substitution. The nitration of the parent naphtho[1,2-b]thiophene ring system has been shown to yield a mixture of isomers. Specifically, the reaction can lead to both 2-nitro and 5-nitro derivatives. researchgate.net The position of nitration is influenced by the electronic properties of the naphthothiophene ring, with certain positions being more susceptible to electrophilic attack. The challenge then lies in the separation of these isomers to isolate the desired 5-nitro product.

Subsequent or prior introduction of the methyl group at the 2-position adds another layer of complexity. If 2-methylnaphtho[1,2-b]thiophene is the starting material, its nitration would be expected to be directed by both the thiophene ring and the activating methyl group. The precise conditions of the nitration reaction, such as the choice of nitrating agent and reaction temperature, would be critical in controlling the regiochemical outcome.

Multi-Step Approaches from Simpler Precursors

Multi-step synthetic routes are often necessary for the unambiguous preparation of specifically substituted polycyclic heteroaromatic compounds like this compound. These approaches offer greater control over the placement of functional groups.

One plausible multi-step pathway could begin with the synthesis of the naphtho[1,2-b]thiophene core. As mentioned, this can be achieved from precursors like 3,4-dihydronaphthalen-1(2H)-one through a sequence of reactions. researchgate.net Once the naphthothiophene skeleton is in place, functionalization can be carried out in a stepwise manner.

For example, bromination of naphtho[1,2-b]thiophene is known to occur at the 2-position. researchgate.net This 2-bromo derivative could then potentially undergo a coupling reaction to introduce the methyl group. Following the installation of the methyl group, the subsequent nitration would lead to the target compound. The order of these steps is crucial; for instance, performing nitration before methylation might lead to a different isomeric product due to the different directing effects of the substituents.

An alternative strategy involves the construction of the substituted thiophene ring onto a pre-existing functionalized naphthalene derivative. This approach allows for the incorporation of the methyl group at an earlier stage. For instance, a suitably substituted naphthalene precursor could be used to build the thiophene ring through reactions like the Fiesselmann thiophene synthesis, which is a known method for constructing thiophene derivatives. nih.gov

The following table outlines a hypothetical multi-step synthesis based on known transformations of related compounds:

StepReactantReagents and ConditionsProduct
13,4-dihydronaphthalen-1(2H)-oneMulti-step sequenceNaphtho[1,2-b]thiophene
2Naphtho[1,2-b]thiopheneBrominating agent (e.g., NBS)2-Bromonaphtho[1,2-b]thiophene
32-Bromonaphtho[1,2-b]thiopheneMethylating agent (e.g., CH₃-B(OH)₂, Pd catalyst)2-Methylnaphtho[1,2-b]thiophene
42-Methylnaphtho[1,2-b]thiopheneNitrating agent (e.g., HNO₃/H₂SO₄)This compound

Synthetic Challenges and Opportunities in Target Compound Preparation

The synthesis of this compound is not without its challenges. These include controlling regioselectivity during substitution reactions and developing more efficient and environmentally friendly synthetic methods. However, these challenges also present opportunities for methodological advancements.

Stereochemical Considerations in Substituted Naphthothiophenes

For this compound, the core structure is planar, and there are no chiral centers. Therefore, stereochemical considerations in the traditional sense of enantiomers or diastereomers are not a primary concern. However, the regiochemistry of substitution is a critical aspect. The formation of constitutional isomers during nitration is a significant challenge that needs to be addressed through careful control of reaction conditions or by employing regioselective synthetic strategies. researchgate.net The ability to selectively synthesize one isomer over others is a key measure of the efficiency and elegance of a synthetic route.

Sustainable Synthetic Routes and Methodological Advancements

Traditional methods for the synthesis of polycyclic aromatic hydrocarbons and their derivatives often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. There is a growing need for the development of more sustainable synthetic routes.

Recent advancements in synthetic methodology offer opportunities to improve the synthesis of compounds like this compound. For example, photochemical cyclization has been shown to be an efficient method for preparing fused benzo[b]thiophene derivatives and could potentially be adapted for naphthothiophene synthesis. thieme-connect.com These methods can offer milder reaction conditions and improved efficiency compared to classical approaches.

The following table summarizes some advanced synthetic methods and their potential application to the synthesis of the target compound:

Methodological AdvancementPotential ApplicationAdvantages
Photochemical CyclizationConstruction of the naphthothiophene coreMilder reaction conditions, potentially higher efficiency. thieme-connect.com
Cascade ReactionsOne-pot synthesis of the substituted naphthothiophene skeletonReduced step count, less waste, improved atom economy. mdpi.com
C-H Activation/FunctionalizationDirect introduction of methyl or nitro groupsAvoids the need for pre-functionalized starting materials, more atom-economical.
Green Solvents and CatalystsThroughout the synthetic sequenceReduced environmental impact, improved safety.

Reactivity and Transformation Studies of 2 Methyl 5 Nitronaphtho 1,2 B Thiophene

Reactivity of the Nitro Group in the Naphthothiophene System

The electron-withdrawing nature of the nitro group deactivates the aromatic system towards electrophilic attack and simultaneously activates it for nucleophilic substitution. nih.gov This electronic effect is crucial in directing the chemical behavior of the 2-methyl-5-nitronaphtho[1,2-b]thiophene molecule.

The nitro group in nitrothiophene derivatives can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a property that is less common for nitro groups on benzene (B151609) rings but is facilitated in the thiophene (B33073) series. nih.govuoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom in the thiophene ring to stabilize the intermediate Meisenheimer complex. uoanbar.edu.iq

Studies on related nitrothiophene compounds have demonstrated that the nitro group can be displaced by various nucleophiles, particularly thiolates. mdpi.comresearchgate.net For instance, the reaction of 3-nitrothiophene-2,5-dicarboxylates with thiophenols, thioglycolates, and 2-mercaptoacetone in the presence of a base like potassium carbonate proceeds rapidly to yield 3-sulfenylthiophene-2,5-dicarboxylates. researchgate.net This indicates that the nitro group is an effective leaving group in these systems. While direct studies on this compound are not extensively detailed in the provided context, the reactivity of simpler nitrothiophenes suggests that it would readily react with thiolates and other strong nucleophiles, such as amines, under suitable conditions. mdpi.comnih.gov The reaction generally proceeds via an addition-elimination mechanism. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Nitrothiophene Systems

Nitrothiophene Derivative Nucleophile Product Reference
3-Nitrothiophene-2,5-dicarboxylates Thioglycolates 3-(Alkoxycarbonylmethylthio)thiophene-2,5-dicarboxylates mdpi.com
3-Nitrothiophene-2,5-dicarboxylates 2-Mercaptoacetone 3-(Acetylmethylthio)thiophene-2,5-dicarboxylates researchgate.net
2-L-5-nitrothiophenes Amines (pyrrolidine, piperidine, morpholine) 2-(Amino)-5-nitrothiophenes nih.gov

The mechanism for nucleophilic aromatic substitution on nitrothiophenes is generally accepted to be a stepwise SNAr process. nih.gov This pathway involves the initial attack of the nucleophile on the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer or σ-complex. uoanbar.edu.iq The negative charge in this intermediate is delocalized over the thiophene ring and is further stabilized by the electron-withdrawing nitro group. uoanbar.edu.iqnih.gov In the subsequent step, the nitro group departs as a nitrite (B80452) ion, leading to the formation of the substituted product. nih.gov The stability of the intermediate complex is a key factor in the facility of these reactions. uoanbar.edu.iq Computational studies on similar thiophene derivatives have supported this stepwise mechanism. nih.gov

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to versatile amino derivatives. nih.gov This conversion is particularly important for aromatic and heteroaromatic systems.

The selective reduction of the nitro group in this compound would yield 5-amino-2-methylnaphtho[1,2-b]thiophene. This transformation is typically achieved using various reducing agents that can selectively target the nitro group without affecting other functional groups or the aromatic system. The complexity of reducing nitro compounds stems from the multistage nature of the reaction, which can involve several intermediates such as nitroso and hydroxylamino species. orientjchem.org The choice of reducing agent and reaction conditions is therefore critical to ensure high selectivity and yield of the desired amino derivative. For example, the reduction of dimethyl 3-nitrothiophene-2,5-dicarboxylate with hydrogen on a palladium catalyst specifically yields methyl 3-aminothiophene-2,5-dicarboxylate. mdpi.com

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. orientjchem.org The process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel, in the presence of hydrogen gas. orientjchem.orgresearchgate.net The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a series of hydrogen transfer steps. orientjchem.org The mechanism can be complex and is influenced by factors such as the catalyst type, solvent, temperature, and pressure. orientjchem.orgresearchgate.net Catalytic hydrogenation is often a clean and efficient method for producing amino compounds from their nitro precursors. mdpi.com

Hydride Reduction Methods: Metal hydrides are also effective reagents for the reduction of nitro groups. Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) can be used, often in combination with a catalyst. However, the reactivity of these hydrides must be carefully controlled to avoid the reduction of other functional groups. Other methods, such as the use of tin(II) chloride in hydrochloric acid or iron powder in acetic acid, have also been traditionally employed for the reduction of aromatic nitro compounds. The choice of method depends on the specific substrate and the desired selectivity.

Table 2: Common Methods for Nitro Group Reduction

Method Reagents/Catalyst Typical Conditions Reference
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney Ni Varies (solvent, temp., pressure) orientjchem.orgmdpi.com
Metal Hydride Reduction LiAlH₄, NaBH₄ Ethereal solvents (e.g., THF, diethyl ether) nih.gov
Dissolving Metal Reduction Fe/HCl, Sn/HCl, Zn/CH₃COOH Acidic aqueous media nih.gov

Reduction Chemistry of the Nitro Group to Amino Derivatives

Electrophilic Aromatic Substitution on the Naphthothiophene Core

The susceptibility of the this compound ring system to further electrophilic attack is significantly influenced by the existing substituents. The orientation of incoming electrophiles is a result of the combined directing effects of the methyl and nitro groups.

Influence of the Methyl and Nitro Substituents on Ring Activation and Deactivation

The naphtho[1,2-b]thiophene (B13749340) ring system's reactivity is a composite of the individual characteristics of the naphthalene (B1677914) and thiophene rings. The initial nitration of 2-methylnaphtho[1,2-b]thiophene predominantly yields the 5-nitro derivative, which indicates the directing influence of the fused ring system and the methyl group. rsc.org

The methyl group at the 2-position is an activating group, donating electron density to the ring system primarily through hyperconjugation and a weak inductive effect. This effect tends to direct incoming electrophiles to the ortho and para positions relative to itself. In the context of the thiophene ring, this would activate the 3-position.

Conversely, the nitro group at the 5-position is a strong deactivating group. nih.gov It withdraws electron density from the aromatic system through both a strong resonance effect and an inductive effect. This deactivation significantly reduces the nucleophilicity of the aromatic rings, making further electrophilic substitution more challenging. nih.gov Typically, nitro groups act as meta-directors in electrophilic aromatic substitution.

SubstituentPositionElectronic EffectInfluence on RingDirecting Effect
Methyl (-CH₃)2Electron-donating (hyperconjugation, +I)ActivatingOrtho, Para (relative to position 2)
Nitro (-NO₂)5Electron-withdrawing (-R, -I)Strongly DeactivatingMeta (relative to position 5)

Site-Selectivity in Further Functionalization Reactions (e.g., acetylation, bromination)

Predicting the site of further electrophilic attack on this compound requires a careful analysis of the electronic effects of the substituents. Studies on the acetylation, formylation, and bromination of 2-methylnaphtho[1,2-b]thiophene have shown that these reactions occur at the available position on the thiophene ring. rsc.org In the case of 2,3-dimethylnaphtho[1,2-b]thiophene, bromination and acetylation take place at the 5-position. rsc.org

With the 5-position occupied by a deactivating nitro group, the reactivity landscape is altered. The strong deactivating nature of the nitro group makes substitution on the benzene ring to which it is attached highly unfavorable. The methyl group at position 2 activates the thiophene ring. Therefore, any further electrophilic substitution would be expected to occur on the thiophene ring, specifically at the 3-position. This position is ortho to the activating methyl group and is less affected by the deactivating nitro group on the distant benzene ring.

Transformations Involving the Methyl Substituent

The methyl group at the 2-position of the naphthothiophene core is also a site for potential chemical transformations, including oxidation and condensation reactions.

Oxidation Reactions and Derivatives

The methyl group on an aromatic ring can be oxidized to various functional groups, including aldehydes, and carboxylic acids, depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert an aromatic methyl group into a carboxylic acid. chemspider.com Another method involves the use of N-bromosuccinimide (NBS) under photoirradiation, which can also lead to the corresponding carboxylic acid. researchgate.net

Applying these general principles to this compound, it is plausible that the methyl group could be oxidized to form 5-nitronaphtho[1,2-b]thiophene-2-carbaldehyde or 5-nitronaphtho[1,2-b]thiophene-2-carboxylic acid. The choice of oxidant would be crucial to achieve selectivity and avoid degradation of the sensitive naphthothiophene ring system, which is further destabilized by the electron-withdrawing nitro group.

ReactantPotential Oxidizing AgentPotential Product
This compoundMild Oxidant (e.g., SeO₂)5-Nitronaphtho[1,2-b]thiophene-2-carbaldehyde
This compoundStrong Oxidant (e.g., KMnO₄)5-Nitronaphtho[1,2-b]thiophene-2-carboxylic acid

Condensation Reactions with the Methyl Group

The protons of the methyl group at the 2-position of the naphthothiophene ring may exhibit sufficient acidity to participate in condensation reactions with carbonyl compounds, such as aldehydes, particularly in the presence of a base. This reactivity is analogous to the Knoevenagel condensation. The acidity of these protons is enhanced by the adjacent sulfur atom and the extended π-system of the naphthothiophene core. The electron-withdrawing nitro group, although distant, may also contribute to a slight increase in the acidity of the methyl protons.

Condensation of this compound with an appropriate aldehyde (R-CHO) in the presence of a base could potentially yield a styryl-type derivative, (E)-2-(2-arylvinyl)-5-nitronaphtho[1,2-b]thiophene. Such reactions are known for other activated methyl groups on heterocyclic systems. evitachem.com

Cycloaddition and Coupling Reactions of the Naphthothiophene Skeleton

The extended π-system of the naphthothiophene skeleton suggests its potential to participate in cycloaddition and coupling reactions, which are powerful tools for the construction of more complex molecular architectures.

In the realm of cycloaddition reactions, the naphthothiophene ring system could theoretically act as a diene or a dienophile in Diels-Alder reactions. researchgate.net The electronic nature of the dienophile or diene would need to be carefully chosen to achieve a favorable reaction, and the presence of the electron-withdrawing nitro group would make the naphthothiophene system more electron-poor, favoring reactions with electron-rich dienes. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are widely used to form carbon-carbon bonds. acs.org To utilize this compound in such reactions, it would first need to be functionalized with a suitable group, such as a halogen (e.g., bromine or iodine) or a boronic acid/ester. For example, if a bromo-derivative of the title compound were prepared, it could undergo a Suzuki coupling with an arylboronic acid to generate a more complex biaryl structure. These coupling reactions have been successfully applied to other naphthothiophene and benzothiophene (B83047) derivatives. researchgate.net

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in 2-Methyl-5-nitronaphtho[1,2-b]thiophene. The expected chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the aromatic rings and the electron-withdrawing nitro group.

Expected ¹H NMR Spectral Features:

Methyl Protons: A singlet peak, integrating to three protons, is anticipated for the methyl group at the 2-position. Its chemical shift would likely appear in the range of δ 2.5-2.7 ppm, characteristic of a methyl group attached to an aromatic thiophene (B33073) ring.

Aromatic Protons: The protons on the naphtho[1,2-b]thiophene (B13749340) core would exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (typically δ 7.0-9.0 ppm). The presence of the electron-withdrawing nitro group at the 5-position would cause a significant downfield shift for adjacent protons due to deshielding effects. Protons on the thiophene ring would also have distinct chemical shifts.

Hypothetical ¹H NMR Data Table:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-CH₃~2.6SingletN/A
H-3~7.4SingletN/A
Aromatic Protons~7.5 - 8.8MultipletVarious

Note: The exact chemical shifts and coupling constants would require experimental determination or high-level computational prediction.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Features:

Methyl Carbon: The carbon of the methyl group would appear as a signal in the aliphatic region, likely around δ 15-20 ppm.

Aromatic Carbons: The carbons of the fused aromatic rings would resonate in the downfield region (δ 120-150 ppm). The carbon atom attached to the nitro group (C-5) would be significantly deshielded and appear at a lower field. The quaternary carbons (those not bonded to hydrogen) would typically show weaker signals.

Hypothetical ¹³C NMR Data Table:

Carbon AssignmentExpected Chemical Shift (ppm)
-CH₃~16
Aromatic C-H~120 - 135
Aromatic C-q~130 - 150
C-NO₂~145 - 155

Note: These are estimated values and require experimental verification.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity across quaternary carbons and confirming the placement of the methyl and nitro groups on the naphtho[1,2-b]thiophene skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₃H₉NO₂S).

Expected HRMS Data:

Molecular Formula: C₁₃H₉NO₂S

Calculated Exact Mass: [M+H]⁺ or M⁺• (depending on ionization method) would be calculated and compared to the experimentally observed value to confirm the elemental composition.

Electron Ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecule to break apart in a predictable manner. The analysis of these fragment ions provides further confirmation of the structure.

Expected Fragmentation Patterns:

Molecular Ion Peak (M⁺•): A prominent molecular ion peak would be expected, corresponding to the intact molecule.

Loss of Nitro Group: Fragmentation would likely involve the loss of the nitro group (-NO₂) or parts of it (e.g., -NO, -O).

Loss of Methyl Group: The loss of the methyl radical (-CH₃) is another probable fragmentation pathway.

Thiophene Ring Fragmentation: The thiophene ring could undergo characteristic fragmentation, such as the loss of a thioformyl (B1219250) radical (-CHS).

Hypothetical Mass Spectrometry Data Table:

m/z (mass-to-charge ratio)Proposed Fragment
[M]⁺Molecular Ion
[M - NO₂]⁺Loss of nitro group
[M - CH₃]⁺Loss of methyl group
[M - HCS]⁺Loss of thioformyl radical

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm the presence of the nitro, methyl, and naphthothiophene groups. The nitro group (NO₂) is anticipated to show strong asymmetric and symmetric stretching vibrations. For nitroaromatic compounds, these bands typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. globalresearchonline.net The presence of these two intense absorptions would be a strong indicator of the nitro functionality.

The methyl (CH₃) group attached to the aromatic ring would be identified by its characteristic C-H stretching and bending vibrations. The C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. Additionally, C-H bending vibrations for the methyl group should be observable around 1450 cm⁻¹ and 1375 cm⁻¹.

The vibrations of the fused aromatic rings of the naphthothiophene core will produce a series of bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically result in several bands in the 1450-1600 cm⁻¹ region. researchgate.net The C-S stretching vibration of the thiophene ring is often weak and can be found in the 600-800 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations, which are dependent on the substitution pattern of the aromatic rings, would appear in the 650-900 cm⁻¹ region and can provide structural information. nii.ac.jp

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretching 1500 - 1560
Symmetric Stretching 1335 - 1370
Methyl (CH₃) C-H Stretching 2850 - 3000
C-H Bending ~1450 and ~1375
Aromatic (Naphthothiophene) C-H Stretching > 3000
C=C Ring Stretching 1450 - 1600
Thiophene C-S Stretching 600 - 800

Advanced Solid-State Spectroscopic Techniques

For a more in-depth analysis of the elemental composition, surface chemistry, and the precise three-dimensional arrangement of atoms, advanced solid-state spectroscopic techniques are indispensable.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis would provide crucial information about the constituent elements: carbon (C), nitrogen (N), oxygen (O), and sulfur (S). The high-resolution spectra of the C 1s, N 1s, O 1s, and S 2p core levels would be of particular interest.

The S 2p spectrum is expected to show a doublet (S 2p₃/₂ and S 2p₁/₂) characteristic of sulfur in a thiophene ring. The binding energy for sulfur in thiophenic compounds is typically observed in the range of 163-165 eV. researchgate.net Any significant deviation from this range could indicate oxidation of the sulfur atom.

The N 1s spectrum would be indicative of the chemical state of the nitrogen atom. For a nitro group (NO₂) in an organic compound, the N 1s binding energy is expected to be in the higher range of approximately 404-408 eV, reflecting the high oxidation state of the nitrogen atom. osti.gov

The O 1s spectrum would primarily originate from the oxygen atoms of the nitro group. The binding energy for oxygen in a nitro group is typically found around 532-534 eV.

The C 1s spectrum would be more complex, consisting of multiple overlapping peaks corresponding to the different chemical environments of the carbon atoms in the molecule. Deconvolution of the C 1s peak would allow for the differentiation between carbons in the aromatic rings, the methyl group, and the carbon atom bonded to the nitro group.

Table 2: Expected Binding Energies in XPS for this compound

Element Core Level Expected Binding Energy (eV) Inferred Chemical State
Sulfur S 2p 163 - 165 Thiophene ring sulfur
Nitrogen N 1s 404 - 408 Nitro group nitrogen
Oxygen O 1s 532 - 534 Nitro group oxygen

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the absolute three-dimensional structure of a crystalline solid. scielo.br By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

To perform SCXRD analysis on this compound, a high-quality single crystal of the compound would be required. The crystallographic data obtained would provide unequivocal proof of the molecular structure. Key information that would be obtained includes:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-S, C-N, N-O, C-C, C-H) and bond angles, which can provide insights into the electronic structure and hybridization. nih.gov

Conformation and Planarity: Determination of the planarity of the naphthothiophene ring system and the orientation of the methyl and nitro substituents.

Crystal Packing and Intermolecular Interactions: Information on how the molecules are arranged in the crystal lattice and the nature of any intermolecular forces, such as π-π stacking or C-H···O interactions, which can influence the material's bulk properties. nih.gov

While specific crystallographic data for this compound is not currently available, a hypothetical dataset based on similar aromatic heterocyclic compounds is presented in Table 3 to illustrate the type of information that would be obtained from an SCXRD experiment.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 978
Z 4

Computational Chemistry and Theoretical Investigations

Electronic Structure and Aromaticity Analysis

Theoretical examination of the electronic structure and aromaticity of 2-Methyl-5-nitronaphtho[1,2-b]thiophene would provide fundamental insights into its stability and chemical behavior. Such studies, while not yet published, would likely employ a range of computational methods.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. For related thiophene (B33073) derivatives, DFT calculations have been effectively used to determine these values, but specific data for this compound is not present in the current body of scientific literature.

Analysis of the charge distribution and molecular electrostatic potential (MEP) would reveal the electron-rich and electron-poor regions of this compound. This information is vital for predicting the sites of electrophilic and nucleophilic attack. Reactivity descriptors such as chemical potential, hardness, and softness, derived from conceptual DFT, would further quantify its reactive tendencies. Without specific computational studies, a precise map of these properties for the title compound cannot be constructed.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this would be particularly useful for understanding its synthetic transformations and potential degradation pathways.

The presence of both an electron-donating methyl group and an electron-withdrawing nitro group, in addition to the fused aromatic system, suggests a rich and complex reactivity towards both electrophiles and nucleophiles. Computational studies could pinpoint the most likely sites for substitution and calculate the energy barriers for these reactions by locating the transition state structures. While general principles of electrophilic and nucleophilic aromatic substitution on thiophenes are well-documented, specific transition state analyses for this compound are absent from the literature.

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group, which is a key step in the synthesis of many bioactive molecules. Computational modeling could provide the energetic profiles for the reduction of the nitro group in this compound, as well as for its potential displacement by nucleophiles. Such studies would be instrumental in optimizing reaction conditions and exploring the synthetic utility of this compound. However, this specific area of its computational chemistry remains to be explored.

Conformational Analysis and Intermolecular Interactions

Conformational Ensembles of this compound and its Derivatives

The conformational landscape of thiophene derivatives is often explored through theoretical calculations. For instance, studies on 5-substituted 2-acetylthiophenes have utilized methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(3df,3p) and MP2/6-311++G(3df,3p) levels of theory to analyze cis-trans isomerism. These calculations, which often include zero-point energy corrections, help in identifying the predominant conformers in the gas phase. The influence of solvents on conformational equilibrium can also be modeled using approaches like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), which has confirmed experimental observations from infrared spectroscopy. researchgate.net

For flexible molecules, a variety of stable conformations can exist. In the case of 2-(2'-ethylsulfanyl)acetyl-5-substituted furans and thiophenes, DFT calculations have identified multiple stable conformers based on the rotational orientation of substituents. researchgate.net This highlights the importance of considering a full conformational ensemble when studying the properties of such molecules. While experimental techniques like low-temperature 13C NMR can sometimes fail to distinguish between rapidly interconverting conformers due to low energy barriers, computational methods can elucidate the underlying energetic preferences. researchgate.net Natural Bond Orbital (NBO) analysis is another valuable tool that can explain conformational preferences by identifying key stabilizing intramolecular interactions, such as hyperconjugative interactions. researchgate.net

Computational Studies of π-π Stacking and Supramolecular Assembly

π-π stacking interactions are crucial non-covalent forces that govern the self-assembly of aromatic molecules into larger supramolecular structures. nih.govrsc.org Computational studies are instrumental in understanding the nature and strength of these interactions. The modulation of the balance between intermolecular π-π stacking and steric interactions is a key strategy in designing molecules that form specific aggregates, such as J-aggregates with applications in near-infrared fluorescence imaging. rsc.org

The self-assembly of thiophene-based α-cyanostyrene derivatives has been investigated computationally, revealing how different solvents and conditions can lead to the formation of distinct morphologies like nanoparticles and nanofibers. nih.gov In the context of supramolecular polymers, theoretical analysis can explain how the twisted geometries of thiophene cores can direct the hydrogen-bonding motifs and prevent the formation of competing structures, leading to materials with enhanced emission properties. rsc.org Computational modeling, therefore, plays a predictive role in the design of novel materials with desired self-assembly behaviors and photophysical properties.

Prediction of Spectroscopic Properties

Theoretical calculations have become an indispensable tool for the prediction and interpretation of spectroscopic data, including NMR and IR spectra.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a well-established practice. The Gauge-Invariant Atomic Orbital (GIAO) method is frequently employed for this purpose. globalresearchonline.net For complex heteroaromatic systems, such as those containing thiophene rings, computational analysis can aid in the assignment of ¹H and ¹³C NMR chemical shifts. researchgate.net

Theoretical models can also be refined to account for solvent effects on chemical shifts. For example, the CHARGE model has been modified to predict ¹H chemical shifts in DMSO by applying a correction to the values calculated for CDCl₃. liverpool.ac.uk Such approaches have demonstrated high accuracy, with low root-mean-square errors between observed and calculated chemical shifts for large datasets of organic molecules. liverpool.ac.uk Furthermore, computational methods can be extended to predict proton chemical shifts for molecules containing various functional groups by defining their magnetic anisotropy and steric effects. liverpool.ac.uk

Below is a hypothetical table illustrating the kind of data that could be generated from a computational prediction of ¹H NMR chemical shifts for this compound, based on methodologies applied to other organic molecules.

ProtonPredicted Chemical Shift (ppm)
H-37.85
H-48.10
H-68.50
H-77.95
H-87.80
H-98.20
CH₃2.60

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Advanced Materials Science Applications and Potential Roles

Organic Electronic Materials Based on Naphthothiophene Scaffolds

Naphthothiophene derivatives are increasingly being explored as fundamental components in organic electronic devices due to their rigid, planar structures that facilitate intermolecular charge transport. The presence of the sulfur atom in the thiophene (B33073) ring also contributes to the electronic properties of these materials.

The planar and aromatic nature of the naphtho[1,2-b]thiophene (B13749340) core makes it an excellent building block, or synthon, for the construction of π-conjugated polymers and oligomers. These materials are the active components in many organic electronic devices. The functionalization with methyl and nitro groups on the 2-Methyl-5-nitronaphtho[1,2-b]thiophene molecule allows for the tuning of the electronic properties and processability of the resulting polymers.

For instance, the modification of conjugated side chains and π-bridges in naphthodithiophene-based polymers has been shown to effectively alter the 2D conjugation structure and molecular planarity. nih.gov These modifications influence the energy levels, light absorption capabilities, and morphological compatibility of the polymers, which are critical factors for their performance in devices like polymer solar cells. nih.gov The incorporation of this compound into a polymer backbone could similarly offer a strategy for tailoring these properties.

Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Naphthothiophene-based materials have shown promise in this area. For example, copolymers based on naphtho[1,2-b:5,6-b′]dithiophene have been synthesized and their field-effect carrier mobilities investigated. rsc.org

The introduction of a nitro group, which is strongly electron-withdrawing, onto the naphthothiophene scaffold could potentially induce n-type (electron-transporting) or ambipolar (both electron and hole transporting) behavior in the resulting material. This is a significant area of research, as high-performance, air-stable n-type organic semiconductors are less common than their p-type (hole-transporting) counterparts. The methyl group, being weakly electron-donating, can also influence the molecular packing and solubility of the material, which in turn affects the thin-film morphology and device performance.

Table 1: Field-Effect Mobilities of Naphtho[1,2-b:5,6-b′]dithiophene-based Copolymers
PolymerField-Effect Mobility (cm²/V·s)
P15.8 × 10⁻⁴
P21.2 × 10⁻³

The data in this table is for two different naphtho[1,2-b:5,6-b′]dithiophene-based copolymers, designated as P1 and P2, and is provided to illustrate the potential of this class of materials in OFETs. rsc.org

The photophysical properties of organic materials are central to their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, the material should exhibit efficient electroluminescence, while in OPVs, it should have strong light absorption and facilitate efficient charge separation and transport.

Thienothiophenes, which are structurally related to naphthothiophenes, have been utilized in the design of donor-π-acceptor type compounds for OLED applications. beilstein-journals.org The intramolecular charge transfer character in such molecules, which can be tuned by the choice of donor and acceptor moieties, is crucial for their emissive properties. beilstein-journals.org Similarly, the push-pull nature of this compound, with its methyl (donor) and nitro (acceptor) groups, could lead to interesting photophysical properties, making it a candidate for emissive layers in OLEDs.

Table 2: Photovoltaic Performance of a Naphtho[1,2-b:5,6-b′]dithiophene-based Copolymer (P2)
ParameterValue
Open-Circuit Voltage (Voc)0.71 V
Short-Circuit Current Density (Jsc)13.52 mA/cm²
Fill Factor (FF)0.51
Power Conversion Efficiency (PCE)4.88%

This table summarizes the photovoltaic performance of a specific naphtho[1,2-b:5,6-b′]dithiophene-based copolymer, highlighting the potential of this material class in organic solar cells. rsc.org

Component in Covalent Organic Frameworks (COFs) and Porous Materials

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.com Their properties can be tailored through the judicious selection of molecular building blocks. Thiophene-based molecules have been successfully incorporated into COFs, paving the way for the use of more complex structures like naphthothiophenes. nih.govmit.edu

Thiophene-based COFs can exhibit interesting photophysical properties due to the extended conjugation within their frameworks. researchgate.net These properties make them suitable for light-driven applications such as photocatalysis and sensing. mdpi.com The incorporation of a chromophoric unit like this compound into a COF structure could lead to materials with tailored light absorption and emission characteristics. The regular arrangement of these chromophores within the crystalline framework could facilitate efficient energy transfer and charge transport, which are desirable for applications in optoelectronic devices. nih.gov The nitro group, in particular, could introduce charge-transfer characteristics within the COF, potentially leading to novel photophysical phenomena.

Role in Energy Storage Devices

Organic compounds are increasingly recognized as promising materials for next-generation energy storage devices, owing to their high theoretical capacity, structural diversity, and tunable redox potentials. rsc.org The fused aromatic ring system of this compound provides a robust and electrochemically active backbone, making it a candidate for such applications.

The development of high-performance organic electrode materials is a critical area of research for sodium-ion batteries (SIBs), which are considered a cost-effective alternative to lithium-ion technology. rsc.orgresearchgate.net Thiophene derivatives, in particular, have demonstrated significant promise. For instance, sodium thieno[3,2-b]thiophene-2,5-dicarboxylate has been shown to deliver a large specific discharge capacity of 430 mAh g⁻¹ at a current density of 50 mA g⁻¹ and maintains a high reversible capacity after thousands of cycles. rsc.org

The potential of this compound as an electrode material stems from several key features:

Redox-Active Core: The extended π-conjugated system of the naphthothiophene core can theoretically undergo stable and reversible redox reactions, which are essential for charge storage.

Sulfur's Role: The backbone sulfur atom in the thiophene ring can enhance electronic conductivity and may also contribute to the specific capacity by providing additional active sites for sodium ion coordination. researchgate.net

Influence of Substituents: The electron-withdrawing nitro group is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This modification of the electronic structure can tune the redox potential, a critical parameter for battery performance. The methyl group, being electron-donating, can also modulate the electronic properties and potentially influence the stability of the redox states.

While organic electrode materials can suffer from challenges like low electronic conductivity and dissolution in electrolytes, the rigid, planar structure of the naphthothiophene core could enhance structural stability during charge-discharge cycles. rsc.org The exploration of such molecules is crucial for designing the next generation of high-performance organic batteries.

Table 1: Electrochemical Performance of Selected Thiophene-Based Anode Materials for Sodium-Ion Batteries

CompoundSpecific Discharge Capacity (Initial)Current DensityCycle Life / Capacity Retention
Sodium thieno[3,2-b]thiophene-2,5-dicarboxylate430 mAh g⁻¹50 mA g⁻¹~288 mAh g⁻¹ retained after 4000 cycles at 2.0 A g⁻¹
Sodium 2,5-thiophene dicarboxylate (STDC)~334 mAh g⁻¹50 mA g⁻¹Retained after 200 cycles

The efficiency of organic electronic devices, including batteries and sensors, is fundamentally linked to the charge transfer properties of the constituent materials. Fused-ring thiophene derivatives are well-known for their excellent charge transport capabilities. The formation of charge-transfer (CT) complexes, typically involving an electron donor and an electron acceptor, is a key aspect of their functionality. rsc.org

For this compound, the intrinsic properties suggest a strong potential for facilitating charge transfer:

Intramolecular Charge Transfer: The presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group on the same π-conjugated framework can induce intramolecular charge transfer characteristics. This "push-pull" electronic structure is a common design strategy for organic electronic materials.

Intermolecular Interactions: In the solid state (condensed phase), the planar naphthothiophene core can promote π-π stacking. This ordered packing is crucial for efficient intermolecular charge hopping, a primary mechanism for charge transport in organic materials.

Formation of CT Complexes: The electron-deficient nature imparted by the nitro group makes this compound a potential electron acceptor in CT complexes with suitable electron-donor molecules. The degree of charge transfer in such complexes can be estimated using spectroscopic and crystallographic techniques. rsc.org

The study of nitrated polycyclic aromatic hydrocarbons (NPAHs) reveals that the nitro group significantly influences their electronic behavior and environmental fate. mdpi.comcopernicus.org This strong electronic perturbation is central to the charge transfer properties of molecules like this compound, making it a target for materials where charge separation and transport are desired.

Catalytic Applications and Ligand Design

The unique electronic and steric properties of sulfur-containing heterocyclic molecules make them valuable components in the design of ligands for organometallic catalysis. Their ability to coordinate with transition metals can be finely tuned to create highly active and selective catalysts.

Ligand design is a cornerstone of homogeneous catalysis, with the ligand framework dictating the reactivity and selectivity of the metal center. researchgate.net Thiophene-based structures are used in various ligand architectures. For example, tetrahydrothiophene-functionalized N,S-heterocyclic carbenes have been synthesized and used to form palladium(II) complexes active in C-C coupling reactions. nih.gov The sulfur atom in such ligands can act as a hemilabile coordinating site, reversibly binding to the metal center to stabilize intermediates while allowing reactants to access the active site. nih.gov

The this compound molecule possesses features that make it an intriguing candidate for ligand design:

Sulfur Coordination: The sulfur atom of the thiophene ring has lone pairs of electrons that can coordinate to a transition metal center.

Tunable Electronics: The nitro and methyl groups allow for the electronic properties of the ligand to be tuned. The strong electron-withdrawing effect of the nitro group would make the sulfur atom less basic, which could influence the strength of the metal-ligand bond and, consequently, the catalytic activity.

Steric Influence: The bulky naphthyl group provides significant steric hindrance, which can be exploited to control the selectivity of catalytic reactions, for instance, in asymmetric catalysis. nih.govrsc.org

Furthermore, the functional groups on the aromatic backbone could be modified to append charged moieties. This strategy is used to alter the solubility of the catalyst, enabling its immobilization in a separate phase (like water or ionic liquids) for easier separation and recycling—a key principle of green chemistry. uvic.ca

Beyond its role as a ligand, the this compound framework itself has the potential to be incorporated into functional materials with inherent catalytic activity. The reactivity of the molecule, particularly the nitro group, can be harnessed for catalytic transformations.

Palladium-catalyzed cross-coupling reactions, for example, have been developed for the denitrative functionalization of nitroarenes. acs.org This demonstrates that the C-NO₂ bond can be selectively activated. Such reactivity suggests that materials based on this compound could be designed as substrates or catalysts in coupling reactions.

Moreover, the biological activity noted in some nitrothiophenes, often attributed to nucleophilic attack at the thiophene ring, hints at the molecule's inherent reactivity. researchgate.net This reactivity could be channeled for catalytic purposes, for example, by incorporating the naphthothiophene unit into porous polymers or metal-organic frameworks (MOFs). In such architectures, the electronic properties and accessibility of the active sites could be engineered to create novel heterogeneous catalysts for a range of organic transformations.

Future Research Directions and Outlook

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Key areas for exploration include:

Catalytic C-H Activation/Functionalization: Modern catalytic methods, particularly those employing transition metals like palladium, rhodium, and copper, could enable the direct introduction of methyl and nitro groups onto a pre-formed naphtho[1,2-b]thiophene (B13749340) core. This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

One-Pot and Tandem Reactions: Designing reaction cascades where multiple bond-forming events occur in a single reaction vessel would significantly improve efficiency. For instance, a one-pot synthesis could involve the initial construction of the naphthothiophene skeleton followed by in-situ nitration and methylation.

Flow Chemistry Approaches: The use of microreactor technology could offer enhanced control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability for the synthesis of 2-Methyl-5-nitronaphtho[1,2-b]thiophene.

Synthetic StrategyPotential Advantages
C-H ActivationFewer synthetic steps, reduced waste
One-Pot ReactionsIncreased efficiency, time and resource savings
Flow ChemistryEnhanced control, scalability, and safety

Exploration of Novel Reactivity Patterns and Derivatization Strategies

Understanding the inherent reactivity of this compound is crucial for creating a diverse library of derivatives with tailored properties. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group on the fused aromatic system is expected to give rise to unique reactivity patterns.

Future research should systematically investigate:

Electrophilic Aromatic Substitution: Mapping the regioselectivity of further substitutions (e.g., halogenation, acylation, sulfonation) on the this compound core. The directing effects of the existing substituents will be a key area of study.

Nucleophilic Aromatic Substitution: The nitro group can potentially be displaced by various nucleophiles, offering a route to a wide range of 5-substituted derivatives.

Cross-Coupling Reactions: Conversion of the nitro group to other functionalities (e.g., an amino group, which can then be diazotized and converted to a halide) would open the door for powerful cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. nih.gov This would enable the introduction of a vast array of aryl, heteroaryl, and alkynyl substituents.

Modification of the Methyl Group: The methyl group itself can be a handle for further functionalization, for example, through radical bromination followed by nucleophilic substitution.

Advanced Computational Modeling for Predictive Materials Design and Reaction Engineering

In silico approaches are indispensable tools in modern chemical research. The application of advanced computational modeling to this compound can accelerate the discovery of new materials and the optimization of synthetic reactions.

Key computational studies should focus on:

Density Functional Theory (DFT) Calculations: To predict the electronic structure, molecular orbital energies (HOMO/LUMO), and spectroscopic properties of the parent molecule and its derivatives. nih.gov This information is vital for assessing their potential in electronic applications.

Reaction Mechanism and Kinetics Simulation: To elucidate the pathways of synthetic reactions and predict the regioselectivity of substitutions. This can guide the design of experiments and the optimization of reaction conditions.

Molecular Dynamics Simulations: To understand the intermolecular interactions and solid-state packing of this compound derivatives, which are critical for predicting the properties of bulk materials.

Rational Design of this compound Derivatives for Enhanced Performance in Specific Applications

The ultimate goal of studying this compound is to harness its properties for practical applications. Based on the known properties of related thiophene-containing molecules, several areas of application appear promising.

Future work should involve the rational design of derivatives for:

Organic Electronics: By strategically modifying the molecular structure through derivatization, it may be possible to tune the bandgap and charge transport properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net

Medicinal Chemistry: Thiophene-based compounds are known to exhibit a wide range of biological activities. nih.gov Derivatives of this compound could be synthesized and screened for potential antibacterial, antifungal, or anticancer properties. nih.gov

Sensing and Imaging: The extended π-conjugated system of the naphthothiophene core suggests that some derivatives could exhibit interesting photophysical properties, such as fluorescence. researchgate.net This could be exploited for the development of chemical sensors or fluorescent probes for biological imaging.

Potential ApplicationKey Molecular Properties to Optimize
Organic ElectronicsHOMO/LUMO levels, charge carrier mobility, solid-state packing
Medicinal ChemistryBioavailability, target specificity, low toxicity
Sensing and ImagingQuantum yield, solvatochromism, analyte selectivity

Interdisciplinary Research Integrating Synthesis, Characterization, and Computational Approaches

A holistic and interdisciplinary approach will be essential for unlocking the full potential of this compound. Future research should foster close collaboration between synthetic chemists, materials scientists, computational chemists, and biologists.

This integrated approach would involve a cycle of:

Computational Design: Predicting the properties of novel derivatives.

Chemical Synthesis: Preparing the most promising candidates.

Advanced Characterization: Thoroughly evaluating their structural, electronic, optical, and biological properties.

Feedback and Refinement: Using the experimental results to refine the computational models and design the next generation of molecules.

By pursuing these future research directions, the scientific community can build upon the foundational knowledge of thiophene (B33073) chemistry to develop this compound into a versatile platform for the creation of novel and functional materials with a wide range of potential applications.

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-5-nitronaphtho[1,2-b]thiophene, and what yields are typically achieved?

The synthesis of this compound involves multi-step methodologies. A representative approach (Scheme S1) includes:

Thiophene functionalization : Methylation at the 2-position using alkylating agents under anhydrous conditions.

Nitration : Selective nitration at the 5-position using nitric acid in a sulfuric acid medium, leveraging the directing effects of the methyl group.

Cyclization : Formation of the naphthothiophene backbone via Friedel-Crafts or photocyclization (e.g., UV irradiation in the presence of iodine).

Purification : Column chromatography or recrystallization for isolation.
Reported yields for analogous naphthothiophene syntheses range from 45% to 65%, depending on cyclization efficiency .

Q. How is the compound characterized structurally, and what key spectral data are used for validation?

Characterization relies on:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm regiochemistry (e.g., methyl and nitro group positions). For example, methyl protons typically appear as a singlet at δ 2.4–2.6 ppm, while aromatic protons show splitting patterns consistent with the fused ring system .
  • Mass Spectrometry : High-resolution MS (HR-MS) to confirm molecular ion peaks (e.g., [M+H]+^+ or [M]+^+) and fragmentation patterns .
  • IR Spectroscopy : Absorption bands for nitro groups (~1520 cm1^{-1}, asymmetric stretching) and thiophene C-S bonds (~690 cm1^{-1}) .

Q. What are the key physical properties (e.g., solubility, stability) relevant to handling this compound?

  • Solubility : Moderately soluble in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons (toluene), but poorly soluble in polar solvents like water or ethanol .
  • Stability : Sensitive to prolonged UV exposure due to the nitro group; storage under inert atmosphere (argon) at −20°C is recommended .

Advanced Research Questions

Q. How does the fusion mode of the thiophene ring influence regioselectivity in electrophilic substitution reactions?

The orientation of the thiophene ring (e.g., [1,2-b] vs. [2,1-b] fusion) dictates electron density distribution. For example, in 4H-indeno[1,2-b]thiophene derivatives, metalation with n-butyllithium occurs exclusively at the 4-position due to steric and electronic effects, whereas [1,2-c] fusion leads to multiple carboxylation sites (e.g., 8H-indeno[1,2-c]thiophene yields 38% 8-carboxylic acid vs. 14% 1-carboxylic acid). This highlights the role of ring fusion in directing reactivity .

Q. What contradictions exist in spectroscopic data for naphthothiophene derivatives, and how are they resolved?

Discrepancies in 1H^1H NMR assignments (e.g., overlapping aromatic signals) are common. For example, in tricyclic naphthothiophenes, NOESY or 1H^1H-13C^{13}C HSQC experiments are critical to distinguish adjacent protons. Computational methods (DFT calculations) can also predict chemical shifts to validate assignments .

Q. How do electrochemical properties of this compound derivatives correlate with their stability in radical ion states?

Spectroelectrochemical studies on similar compounds (e.g., 8-methoxynaphtho[1,2-b]thiophene) reveal that substituents like methoxy groups stabilize radical cations. For instance, 6,7-dimethoxynaphtho[1,2-b]thiophene forms stable radicals at 1.55 V (vs. Ag/AgCl), whereas non-substituted analogs exhibit rapid degradation. Cyclic voltammetry (CV) and in-situ UV-vis spectroscopy are key tools for such analyses .

Q. What computational methods are used to predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, electron-withdrawing nitro groups lower LUMO energy, enhancing reactivity as dienophiles in [4+2] cycloadditions .

Methodological Considerations

Q. Experimental Design for Studying Photophysical Properties

  • Optical Characterization : UV-vis absorption (λmax ~350–400 nm) and fluorescence emission (quantum yield measured via integrating sphere).
  • Electrochemical Setup : Three-electrode cell (glassy carbon working electrode, Pt counter, Ag/AgCl reference) in anhydrous acetonitrile with 0.1 M TBAPF6.

Q. Handling Data Contradictions in Synthetic Yields

  • Case Study : Lower yields in nitration steps may arise from competing side reactions (e.g., over-nitration). Optimization via temperature control (−10°C to 0°C) and stoichiometric adjustments (1.2 equiv HNO3) can improve selectivity .

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